5-Amino-2-benzyloxy-benzoic acid (CAS 1096863-22-7) is a highly specialized, orthogonally protected building block derived from 5-aminosalicylic acid (5-ASA). In industrial and laboratory procurement, it is primarily valued for its masked phenolic hydroxyl group, which prevents interference during complex synthetic sequences [1]. By utilizing a benzyl ether for protection, this compound provides a critical balance of stability during rigorous coupling reactions and susceptibility to mild, late-stage cleavage [2]. This makes it a highly effective starting material for synthesizing advanced anti-inflammatory agents, targeted prodrugs, and complex pharmaceutical libraries where unprotected zwitterionic precursors would fail.
Attempting to substitute 5-Amino-2-benzyloxy-benzoic acid with its unprotected parent compound, 5-amino-2-hydroxybenzoic acid (mesalamine), introduces severe processability bottlenecks. The unprotected analog exists as a highly polar zwitterion with extremely poor solubility in standard aprotic organic solvents (e.g., DCM, DMF), forcing the use of heterogeneous conditions or harsh additives [1]. Furthermore, the free phenolic hydroxyl group actively competes with the amino group during electrophilic substitutions and amide couplings, leading to O-acylated side products [2]. Substituting with a methyl-protected analog (5-amino-2-methoxybenzoic acid) solves the solubility issue but creates a downstream failure point: the harsh Lewis acidic conditions required to cleave the methyl ether frequently destroy sensitive amides or esters built during the synthesis, whereas the benzyl group can be cleanly removed under mild neutral hydrogenolysis [1].
The presence of the lipophilic benzyl ether transforms the physical properties of the molecule, shifting it from an insoluble zwitterion to a highly processable organic building block [1]. This dramatic increase in solubility allows for homogeneous phase reactions, which are critical for reproducible scale-up and automated library synthesis [2].
| Evidence Dimension | Solubility in standard aprotic organic solvents (e.g., DCM, DMF) at 25°C |
| Target Compound Data | >50 mg/mL in DMF/DCM, enabling fully homogeneous coupling reactions. |
| Comparator Or Baseline | 5-Amino-2-hydroxybenzoic acid (Mesalamine): <1 mg/mL in DCM. |
| Quantified Difference | >50-fold increase in organic solvent solubility. |
| Conditions | Standard ambient temperature solvent screening for organic synthesis. |
Procuring the O-benzyl derivative eliminates the need for harsh solubilizing agents or heterogeneous reaction conditions, directly improving scale-up reliability.
During the functionalization of the amino or carboxylic acid groups, the unprotected phenol in standard 5-ASA is prone to competitive nucleophilic attack, particularly when activated esters are used [1]. The O-benzyl protection completely masks this reactivity, ensuring that coupling reagents direct exclusively to the intended target sites without generating complex impurity profiles [2].
| Evidence Dimension | Formation of O-acylated side products during standard EDC/HOBt or HATU coupling |
| Target Compound Data | 0% O-acylation (phenolic oxygen is fully masked by the benzyl group). |
| Comparator Or Baseline | Unprotected 5-ASA: 15–30% O-acylation side products depending on the base and activated ester. |
| Quantified Difference | Complete elimination of O-acylation impurities. |
| Conditions | Standard peptide coupling conditions (e.g., HATU, DIPEA, DMF). |
Prevents yield loss and complex chromatographic purification steps, making it a highly reliable precursor for high-purity pharmaceutical intermediate synthesis.
The choice of protecting group dictates the success of the final synthetic step. While methyl ethers (e.g., 5-amino-2-methoxybenzoic acid) are cheaper, their removal requires highly aggressive conditions that often degrade the rest of the molecule [1]. The benzyl ether is specifically chosen for its susceptibility to mild, neutral hydrogenolysis, preserving complex architectures [2].
| Evidence Dimension | Yield of final deprotected phenol and functional group retention |
| Target Compound Data | >95% yield via mild catalytic hydrogenolysis (H2, Pd/C, RT). |
| Comparator Or Baseline | 5-Amino-2-methoxybenzoic acid: 60–80% yield via harsh Lewis acid cleavage (BBr3, -78°C to RT). |
| Quantified Difference | 15–35% higher final step yield with significantly lower risk of side-reactions. |
| Conditions | Late-stage global deprotection of complex active pharmaceutical ingredients (APIs). |
Selecting the O-benzyl protecting group ensures that expensive, late-stage intermediates are not destroyed during final deprotection, maximizing overall process efficiency.
Because the phenolic group is securely masked, 5-Amino-2-benzyloxy-benzoic acid is a highly suitable starting material for synthesizing targeted gastrointestinal prodrugs. It allows for rigorous functionalization of the amino and carboxylate groups to attach polymer backbones or targeting ligands, followed by a clean, mild deprotection step to reveal the active pharmacophore [1].
Incorporating salicylic acid motifs into peptide sequences is notoriously difficult due to side reactions. The excellent organic solubility and orthogonal protection profile of this compound make it highly compatible with standard Fmoc/Boc SPPS workflows, preventing resin-clogging and cross-reactivity during automated synthesis [2].
For medicinal chemistry teams conducting structure-activity relationship (SAR) studies, this compound serves as a versatile core scaffold. The benzyl group withstands a wide variety of cross-coupling and amidation conditions, enabling the rapid generation of diverse analog libraries without the need to re-optimize protection strategies for each derivative [1].